molecular formula C19H24N2O6 B11516885 4-Acetyl-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1-(2-morpholin-4-yl-ethyl)-1,5-dihydro-pyrrol-2-one

4-Acetyl-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1-(2-morpholin-4-yl-ethyl)-1,5-dihydro-pyrrol-2-one

Cat. No.: B11516885
M. Wt: 376.4 g/mol
InChI Key: OVLXIQJVCKZUFX-UHFFFAOYSA-N
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Description

4-ACETYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ACETYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process often starts with the preparation of the core pyrrole structure, followed by the introduction of the acetyl, hydroxy, and methoxy groups through various substitution reactions. The morpholine moiety is usually introduced in the final steps to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the use of catalysts to accelerate the reaction rates. Purification processes such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-ACETYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the pyrrole structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrrole structure.

Scientific Research Applications

4-ACETYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ACETYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Vanillin: 4-Hydroxy-3-methoxybenzaldehyde, a simpler aromatic compound with similar functional groups.

    (4-hydroxy-3-methoxyphenyl)acetaldehyde: Another compound with a similar aromatic structure and functional groups.

Uniqueness

4-ACETYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its complex structure that combines aromatic, heterocyclic, and morpholine elements

Properties

Molecular Formula

C19H24N2O6

Molecular Weight

376.4 g/mol

IUPAC Name

3-acetyl-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C19H24N2O6/c1-12(22)16-17(13-3-4-14(23)15(11-13)26-2)21(19(25)18(16)24)6-5-20-7-9-27-10-8-20/h3-4,11,17,23-24H,5-10H2,1-2H3

InChI Key

OVLXIQJVCKZUFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)O)OC)CCN3CCOCC3)O

Origin of Product

United States

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